molecular formula C9H10O3 B082760 1,3-Isobenzofurandione, tetrahydromethyl- CAS No. 11070-44-3

1,3-Isobenzofurandione, tetrahydromethyl-

Cat. No. B082760
CAS RN: 11070-44-3
M. Wt: 166.17 g/mol
InChI Key: LOYDTBZMMPQJNI-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, tetrahydromethyl- is a chemical compound that has been explored in various scientific contexts. Its unique structure and properties make it a subject of interest in materials science and organic chemistry.

Synthesis Analysis

  • The synthesis of 1,3-Isobenzofurandione derivatives often involves reactions like Diels-Alder, where precursors like maleic anhydride react with other organic compounds (Ramirez et al., 1998).
  • Another synthesis method involves the reaction of isothiocyanates with amines in solvents like tetrahydrofuran (Qiao et al., 2017).

Molecular Structure Analysis

  • The molecular structure of 1,3-Isobenzofurandione derivatives like 5,6-dimethyl-3a,4,7,7a-tetrahydro-1,3-isobenzofurandione has been elucidated using techniques like X-ray crystallography, showing a boat conformation allowing a cis disposition of methyl groups (Ramirez et al., 1998).

Chemical Reactions and Properties

  • 1,3-Isobenzofurandione compounds can participate in [4+2] cycloadditions, leading to the formation of tetracenes and pentacenes, indicating their versatility in forming larger polycyclic structures (Eda et al., 2015).
  • These compounds can also undergo reactions like hydroarylation and oxidative coupling, which are crucial in synthesizing various heterocyclic compounds (Mukherjee et al., 2009).

Physical Properties Analysis

  • The physical properties like melting points, crystal structures, and densities of these compounds have been characterized, contributing to a better understanding of their stability and applicability in various fields (Ramirez et al., 1998).

Chemical Properties Analysis

  • The chemical properties, including reactivity with nucleophiles and participation in various synthetic pathways, have been a focus of research. These properties are essential for their potential use in pharmaceuticals and materials science (Qiao et al., 2017).

Scientific Research Applications

  • Application in Epoxy Molding Compounds : Cheng et al. (2014) explored the use of tetrahydromethyl-1,3-isobenzofurandione as a curing agent in transparent epoxy molding compounds (EMC) for integrated circuits (IC) packaging. Their study focused on the effect of different curing accelerators on the curing behavior of EMC, providing essential data for optimizing EMC recipes and IC packaging technologies (Cheng et al., 2014).

  • Crystallographic Studies : Ramirez et al. (1998) conducted a detailed crystallographic study of 5,6-dimethyl-3a,4,7,7a-tetrahydro-1,3-isobenzofurandione. This research contributes to the understanding of the molecular structure and conformation of such compounds, which is crucial for their application in various fields (Ramirez et al., 1998).

  • Intermediate in Drug Synthesis : Clark et al. (2004) described the preparation of tetrahydropyrimidine 2, a key intermediate for an αvβ3 integrin antagonist. This research highlights the importance of tetrahydromethyl-1,3-isobenzofurandione derivatives in pharmaceutical synthesis (Clark et al., 2004).

  • Functionalized Ionic Liquid Synthesis : Ruiz et al. (2015) developed a functionalized ionic liquid starting from 1-methylimidazole, demonstrating the versatile applications of tetrahydromethyl-1,3-isobenzofurandione derivatives in creating novel materials with unique properties (Ruiz et al., 2015).

  • Synthesis of Novel Compounds : Research by Teimouri et al. (2021) involved the synthesis of novel tetrahydrobenzofuran-chromone conjugates using a one-pot, three-component protocol, demonstrating the utility of tetrahydromethyl-1,3-isobenzofurandione derivatives in organic synthesis (Teimouri et al., 2021).

  • Polyimide Synthesis : Tjugito and Feld (1989) synthesized polyimides using 1,2-bis(4-aminophenoxy)propane and derivatives of tetrahydromethyl-1,3-isobenzofurandione. These materials are important for applications requiring high-performance polymers (Tjugito & Feld, 1989).

  • Synthesis of Tetrahydroindoles : Piras et al. (2008) reported an efficient synthesis method for tetrahydroindoles, showcasing another area of application for tetrahydromethyl-1,3-isobenzofurandione derivatives (Piras et al., 2008).

Safety And Hazards

Tetrahydromethyl-1,3-isobenzofurandione may cause serious eye damage, allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for Tetrahydromethyl-1,3-isobenzofurandione were not found in the search results, it is known to be used in various applications such as the curing agents for epoxy resins, solvent-free paints, laminated boards, and epoxy adhesives . This suggests potential for continued use and research in these areas.

properties

IUPAC Name

3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYDTBZMMPQJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860089
Record name 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Isobenzofurandione, tetrahydromethyl-
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Vapor Pressure

0.003 [mmHg]
Record name Tetrahydromethylphthalic anhydride
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Product Name

1,3-Isobenzofurandione, tetrahydromethyl-

CAS RN

11070-44-3, 75910-60-0
Record name Tetrahydromethylphthalic anhydride
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Record name 1,3-Isobenzofurandione, tetrahydromethyl-
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Record name 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione
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Record name Tetrahydromethylphthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HT Aslam - 2018 - 111.68.102.17
There is a great demand of fiberglass pipes in Pakistan. They are manufactured by filament winding technique. There are only three manufacturers (companies) of GRE pipes in …
Number of citations: 2 111.68.102.17
T Skårman, H Danielsson, M Jerksjö, M Ifverberg - 2016 - diva-portal.org
This project has been performed by SMED (Swedish Environmental Emission Data) on commission by Swedish Environmental Protection Agency. This particular project was carried out …
Number of citations: 0 www.diva-portal.org
松本真理子, 高橋美加, 平田睦子, 小野敦, 広瀬明彦 - 化学生物総合管理, 2012 - cbims.net
: 経済協力開発機構 (OECD) では, 1991 年に高生産量既存化学物質 (HPV) の点検が理事会決定され, 1992 年より物理化学的性質, 曝露情報, 環境影響およびヒトの健康影響に関する既存化学…
Number of citations: 5 www.cbims.net
松本真理子, 高橋美加, 平田睦子, 広瀬明彦… - 化学生物総合 …, 2006 - jstage.jst.go.jp
1990 年に経済協力開発機構 (OECD) において高生産量既存化学物質のリスク削減を検討することが決定され, 1992 年より物理化学的性質, 暴露情報, 環境影響およびヒトの健康影響に関する既存…
Number of citations: 14 www.jstage.jst.go.jp

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